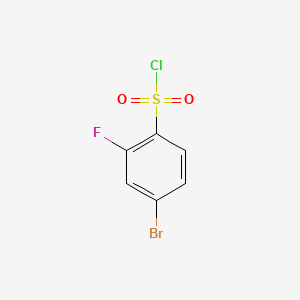

4-Bromo-2-fluorobenzenesulfonyl chloride

Descripción general

Descripción

4-Bromo-2-fluorobenzenesulfonyl chloride is an organic compound with the molecular formula C6H3BrClFO2S . It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with bromine and fluorine atoms. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Bromo-2-fluorobenzenesulfonyl chloride can be synthesized by reacting 4-bromo-2-fluorobenzenesulfonic acid with thionyl chloride. The reaction typically uses aluminum trichloride as a catalyst and is carried out at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial production.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-2-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Coupling Reactions: It can be used in coupling reactions to form complex organic molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Coupling Reactions: Palladium-catalyzed coupling reactions are common, using reagents like aryl halides and organometallic compounds.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products can include sulfonamides, sulfonate esters, and sulfonate thioesters.

Coupling Products: Products can include biaryl compounds and other complex organic structures.

Aplicaciones Científicas De Investigación

Pharmaceuticals

4-Bromo-2-fluorobenzenesulfonyl chloride serves as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to introduce a sulfonyl group makes it valuable in the development of drugs targeting specific biological pathways.

Proteomics

In proteomics research, this compound is utilized for the modification of cysteine residues in proteins through a process known as S-fluorobenzenesulfonylation. This modification enhances protein stability and activity, enabling researchers to study protein function and interactions more effectively.

Organic Synthesis

The compound is widely used as a building block in organic synthesis, facilitating the creation of complex molecules. Its reactivity in nucleophilic substitution reactions allows for the formation of sulfonamides and other derivatives.

Recent studies have shown that this compound exhibits inhibitory activity against cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. This property suggests potential applications in pharmacology for modulating drug interactions and enhancing therapeutic efficacy.

| Property | Description |

|---|---|

| Enzyme Inhibition | CYP1A2 (affects drug metabolism) |

| Potential Applications | Modulating drug interactions |

Case Study 1: Inhibition of Cytochrome P450 Enzymes

A study demonstrated that compounds similar to this compound can significantly inhibit CYP1A2 activity, impacting the pharmacokinetics of co-administered drugs. Understanding these interactions is vital for optimizing therapeutic regimens.

Case Study 2: Antibacterial Properties

Research has indicated that derivatives of sulfonyl chlorides exhibit antibacterial activity against Gram-positive bacteria. A related study reported minimum inhibitory concentration (MIC) values for certain derivatives as low as 0.39 mg/L against methicillin-sensitive Staphylococcus aureus (MSSA).

Table 2: Antibacterial Activity Data

| Compound | MIC (mg/L) | Target Bacteria |

|---|---|---|

| This compound | TBD | MSSA, MRSA |

| Similar Derivative | 0.39–3.12 | MSSA |

| Another Derivative | 1.56–25 | MRSA |

Mecanismo De Acción

The mechanism of action of 4-bromo-2-fluorobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various substitution products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparación Con Compuestos Similares

Similar Compounds

4-Fluorobenzenesulfonyl chloride: Similar structure but lacks the bromine atom.

4-Bromobenzenesulfonyl chloride: Similar structure but lacks the fluorine atom.

2-Fluorobenzenesulfonyl chloride: Similar structure but with different substitution pattern.

Uniqueness

4-Bromo-2-fluorobenzenesulfonyl chloride is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This dual substitution enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules .

Actividad Biológica

4-Bromo-2-fluorobenzenesulfonyl chloride (BFBSCl) is a significant compound in organic synthesis, particularly noted for its biological activity. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, including pharmacology and proteomics.

This compound is synthesized through the sulfonylation of 4-bromo-2-fluoroaniline with chlorosulfonic acid. This process yields a compound with a sulfonyl chloride functional group, which is highly reactive and can interact with various nucleophiles.

Enzyme Inhibition

BFBSCl has been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in drug metabolism, suggesting that BFBSCl could modulate drug interactions and enhance therapeutic efficacy. The inhibition of CYP1A2 can lead to altered pharmacokinetics of co-administered drugs, which is critical for optimizing therapeutic regimens.

Protein Modification

The compound is extensively utilized in proteomics for modifying cysteine residues in proteins through a process known as S-fluorobenzenesulfonylation. This modification introduces a bulky and hydrophobic group onto proteins, impacting their stability, activity, and interactions with other molecules. The ability to further manipulate the S-fluorobenzenesulfonyl group allows researchers to attach various functional groups or probes to the modified proteins, facilitating studies on protein function and interactions.

BFBSCl exerts its biological effects primarily through covalent binding interactions with nucleophilic amino acid residues in proteins. The sulfonyl chloride group reacts with amino acids like cysteine, lysine, and histidine, forming stable sulfonamide bonds. This covalent modification can lead to:

- Enzyme Inhibition: Inhibiting catalytic activity by modifying active site residues.

- Altered Gene Expression: Modifying regulatory proteins that influence gene expression pathways.

- Impact on Cellular Metabolism: Affecting key proteins involved in cell signaling pathways.

Case Studies and Research Findings

Several studies have highlighted the biological activity of BFBSCl:

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits CYP1A2 involved in drug metabolism |

| Protein Modification | Modifies cysteine residues impacting protein stability and interaction |

| Potential Antimicrobial | Similar compounds show antimicrobial activity; further research needed |

Q & A

Q. What are the recommended safety precautions when handling 4-Bromo-2-fluorobenzenesulfonyl chloride in laboratory settings?

Basic Research Question

Methodological Answer:

this compound is moisture-sensitive and corrosive. Key precautions include:

- Personal Protective Equipment (PPE): Use impervious gloves (e.g., nitrile or neoprene) and tightly sealed goggles. Full-face protection and protective lab coats are mandatory to avoid skin/eye contact .

- Ventilation: Work in a fume hood to prevent inhalation of vapors. Respiratory protection (e.g., NIOSH-approved respirator) is required for high-concentration exposure .

- Storage: Store under inert gas (argon or nitrogen) to prevent hydrolysis. Ensure containers are sealed and labeled with hazard warnings (e.g., UN3261 for corrosive solids) .

- Spill Management: Neutralize spills with sodium bicarbonate or inert absorbents. Avoid water, which may exacerbate reactivity .

Q. What synthetic routes are commonly employed to prepare this compound, and what are their critical reaction parameters?

Basic Research Question

Methodological Answer:

A standard synthesis involves sulfonation of bromo-fluoro aromatic precursors:

Sulfonation: React 4-bromo-2-fluorobenzene with chlorosulfonic acid (ClSO₃H) at 0–5°C to form the sulfonic acid intermediate.

Chlorination: Treat the intermediate with thionyl chloride (SOCl₂) under reflux (70–80°C) for 4–6 hours, catalyzed by dimethylformamide (DMF, 1–5 mol%). Excess SOCl₂ ensures complete conversion .

Purification: Distill under reduced pressure (10–15 mmHg) or recrystallize from dry hexane. Monitor purity via GC (>98%) or NMR to confirm absence of hydrolyzed byproducts .

Q. How can competing substitution pathways be controlled during sulfonation reactions involving bromo-fluoro aromatic substrates?

Advanced Research Question

Methodological Answer:

Bromo and fluoro substituents direct sulfonation regioselectivity. To minimize competing pathways:

- Electronic Effects: The electron-withdrawing fluorine atom at the ortho position deactivates the ring, favoring sulfonation at the para position relative to bromine. Use low temperatures (0–5°C) to suppress kinetic side reactions .

- Steric Effects: Bulky directing groups (e.g., tert-butyl) or meta-substituents may alter selectivity. Computational modeling (DFT) can predict reactive sites .

- Catalysis: Lewis acids like AlCl₃ may enhance sulfonation efficiency but risk over-sulfonation. Optimize catalyst loading (≤5 mol%) .

Q. What advanced spectroscopic techniques are recommended for characterizing the purity and structural integrity of this compound?

Advanced Research Question

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (EI-MS): Look for molecular ion [M]<sup>+</sup> at m/z 273.50 (C6H3BrClFO2S) and fragment peaks (e.g., loss of SO2Cl at m/z 195) .

- FT-IR: Confirm sulfonyl chloride group (S=O stretch at 1360–1380 cm⁻¹ and 1150–1170 cm⁻¹) .

Q. How does moisture impact the stability of this compound, and what experimental strategies mitigate hydrolysis?

Advanced Research Question

Methodological Answer:

Moisture induces hydrolysis to 4-bromo-2-fluorobenzenesulfonic acid, reducing reactivity. Mitigation strategies include:

- Inert Atmosphere: Conduct reactions under nitrogen/argon using Schlenk lines or gloveboxes .

- Solvent Choice: Use anhydrous solvents (e.g., dichloromethane, THF) dried over molecular sieves.

- Additives: Incorporate desiccants (e.g., CaCl2) in storage containers. For long-term stability, store at –20°C in amber vials .

Q. What are the challenges in achieving high-yield coupling reactions using this compound as a sulfonating agent?

Advanced Research Question

Methodological Answer:

Key challenges and solutions:

- Nucleophile Compatibility: Reactive amines (e.g., anilines) couple efficiently, but sterically hindered amines require elevated temperatures (60–80°C) or base catalysis (e.g., pyridine) .

- Side Reactions: Competing hydrolysis is minimized by using excess sulfonyl chloride (1.5–2.0 eq.) and anhydrous conditions.

- Workup: Extract unreacted starting material with ethyl acetate and neutralize residual HCl with aqueous NaHCO3 .

Q. How can substituent effects (bromo vs. fluoro) influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

Advanced Research Question

Methodological Answer:

- Bromine: Acts as a leaving group in NAS, enabling displacement by nucleophiles (e.g., amines, alkoxides). The para-bromo position facilitates SNAr mechanisms under basic conditions .

- Fluorine: Electron-withdrawing effect activates the ring for substitution but stabilizes intermediates, slowing reaction kinetics. Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

Basic Research Question

Methodological Answer:

- Distillation: Vacuum distillation (bp 120–130°C at 10 mmHg) removes low-boiling impurities (e.g., SOCl2) .

- Recrystallization: Use hexane/ethyl acetate (1:3) at –20°C to isolate crystalline product. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

- Chromatography: Flash silica gel chromatography (hexane/EtOAc 4:1) resolves sulfonyl chloride from hydrolyzed byproducts .

Propiedades

IUPAC Name |

4-bromo-2-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO2S/c7-4-1-2-6(5(9)3-4)12(8,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNYBZLRIUHNRQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371265 | |

| Record name | 4-Bromo-2-fluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216159-03-4 | |

| Record name | 4-Bromo-2-fluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-fluorobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.